molecular formula C12H16ClNO2 B2926316 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride CAS No. 16261-33-9

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride

Cat. No.: B2926316
CAS No.: 16261-33-9
M. Wt: 241.72
InChI Key: FVMZUMBRSHPBQF-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline: The starting material, tetrahydroisoquinoline, is synthesized through the reduction of isoquinoline using hydrogenation techniques.

  • Acetylation: The tetrahydroisoquinoline undergoes acetylation with acetic anhydride to form the corresponding acetate derivative.

  • Methylation: The acetate derivative is then methylated using methyl iodide to introduce the methyl group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield quinoline derivatives.

  • Reduction Products: Reduction can produce dihydroisoquinoline derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the acetate group.

  • Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate: This is an enantiomer of the compound .

Uniqueness: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZUMBRSHPBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16261-33-9
Record name methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride
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